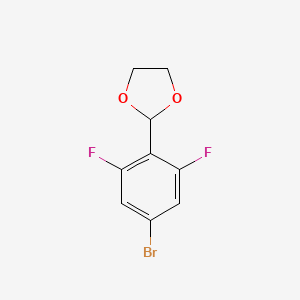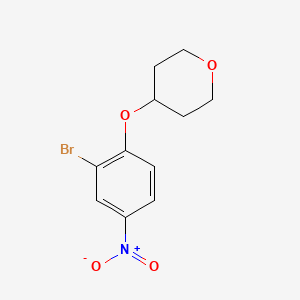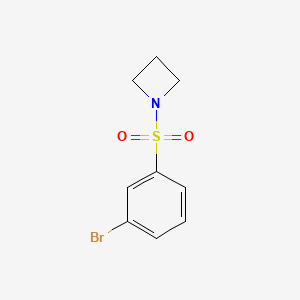![molecular formula C12H25NO3 B1373324 tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate CAS No. 1692710-67-0](/img/structure/B1373324.png)
tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate
Vue d'ensemble
Description
tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate: is an organic compound with the molecular formula C12H25NO3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a 2-methylpropyl group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol derivative. One common method is the reaction of tert-butyl carbamate with 3-hydroxy-2-(2-methylpropyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Catalysts and optimized reaction pathways are often employed to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine group using reagents such as lithium aluminum hydride.
Substitution: The hydroxy group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of carbamate-sensitive enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is often reversible, allowing for controlled modulation of enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyethyl group instead of a hydroxy-2-(2-methylpropyl) group.
tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxypropyl group, differing in the length and branching of the carbon chain.
tert-Butyl N-(2-hydroxy-2-methylpropyl)carbamate: Features a hydroxy-2-methylpropyl group, differing in the position of the hydroxy group.
Uniqueness
tert-Butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxy group and a branched alkyl chain allows for versatile chemical transformations and interactions with biological targets.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, distinguishing it from other carbamate derivatives.
Propriétés
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-4-methylpentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYJANVXBIHYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692710-67-0 | |
| Record name | tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)






